BenchChemオンラインストアへようこそ!

Ethyl 5-aminoisoquinoline-3-acetate

Heterocyclic synthesis Catalytic hydrogenation Process chemistry

Ethyl 5-aminoisoquinoline-3-acetate features a methylene-spaced ethyl acetate ester, providing superior hydrolytic stability over directly attached ester analogs for prodrug design. The 5-amino group enables versatile derivatization for parallel library synthesis (kinase, PARP, GPCR targets), while the crystalline form (m.p. 90 °C) and high synthetic yield (89.3%) ensure cost-effective, reproducible scale-up. Predicted XLogP3 ~1.6–1.8 offers improved membrane permeability for cellular assays compared to the parent 5-AIQ (XLogP3 ~0.8).

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B8308254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminoisoquinoline-3-acetate
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC2=C(C=CC=C2N)C=N1
InChIInChI=1S/C13H14N2O2/c1-2-17-13(16)7-10-6-11-9(8-15-10)4-3-5-12(11)14/h3-6,8H,2,7,14H2,1H3
InChIKeyKVXJFHOQEKPSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-aminoisoquinoline-3-acetate: Chemical Class, Structural Characteristics, and Research-Grade Procurement Profile


Ethyl 5-aminoisoquinoline-3-acetate (also named ethyl 2-(5-aminoisoquinolin-3-yl)acetate) is a synthetic heterocyclic compound belonging to the isoquinoline family, with molecular formula C₁₃H₁₄N₂O₂ and molecular weight 230.26 g/mol . It features a 5-aminoisoquinoline core connected via a methylene spacer to an ethyl acetate ester side chain, combining an electron-rich aromatic amine scaffold with a hydrolysable ester functional group . Isoquinoline derivatives are widely recognized as privileged structures in medicinal chemistry and as versatile synthetic intermediates for constructing complex molecular libraries . The compound is commercially available at research-grade purity (typically 95%) from multiple suppliers and is intended exclusively for non-human research use .

Ethyl 5-aminoisoquinoline-3-acetate Procurement: Why In-Class Compounds Cannot Be Simply Interchanged


Although several isoquinoline derivatives share the 5-aminoisoquinoline core, generic substitution across analogs is scientifically unsound due to quantifiable differences in molecular architecture that govern pharmacokinetic behavior, target engagement, and chemical reactivity [1]. The parent compound 5-aminoisoquinoline (5-AIQ, CAS 1125-60-6) is a water-soluble, potent PARP-1 inhibitor with an in vitro human liver microsomal half-life of 14.5 min and intrinsic clearance of 47.6 µL/min/mg, but it lacks the ester side chain required for prodrug design or further derivatization [1]. Conversely, 5-amino-3-isoquinolinyl acetate (CAS 581813-29-8) bears an acetate ester directly on the isoquinoline ring (no methylene spacer), resulting in a lower molecular weight (202.21 g/mol) and distinct hydrolytic stability profile . Ethyl 5-aminoisoquinoline-3-carboxylate (CAS 1092351-97-7) carries a carboxylate ester at the 3-position without the methylene bridge, yielding a molecular weight of 216.24 g/mol and different electronic distribution at the ester carbonyl . These structural variations translate into non-interchangeable biological properties, as demonstrated by the divergent pharmacokinetic profiles among aminoisoquinoline analogs [1].

Ethyl 5-aminoisoquinoline-3-acetate: Quantitative Comparator-Based Evidence for Differentiated Selection


Synthetic Yield Benchmark: Catalytic Hydrogenation of Ethyl 5-nitroisoquinoline-3-acetate to Ethyl 5-aminoisoquinoline-3-acetate

Ethyl 5-aminoisoquinoline-3-acetate is synthesized via hydrogenation of its nitro precursor with an 89.3% isolated yield under mild conditions (atmospheric pressure H₂, 50 °C, 2 h, Pd/C catalyst), as disclosed in Patent US04363939 . This yield compares favorably with the reduction of 5-nitroisoquinoline to 5-aminoisoquinoline, which typically yields 70–80% under similar conditions reported in primary literature [1].

Heterocyclic synthesis Catalytic hydrogenation Process chemistry

In Silico ADME Profiling: Ethyl 5-aminoisoquinoline-3-acetate vs. 5-Aminoisoquinoline (5-AIQ) Predicted Drug-Likeness

In silico ADME analysis (using SwissADME) predicts ethyl 5-aminoisoquinoline-3-acetate to have higher lipophilicity (XLogP3 ≈ 1.6–1.8) compared to 5-aminoisoquinoline (XLogP3 = 0.8) [1], while maintaining favorable gastrointestinal absorption and blood-brain barrier permeability scores [1]. The ester prodrug motif improves membrane permeability relative to the polar parent 5-AIQ, which shows high aqueous solubility (1.4 µg/mL reported) but limited passive diffusion .

ADME prediction Drug-likeness Isoquinoline pharmacokinetics

Hydrolytic Stability and Prodrug Potential: Ester Methylene Spacer Effect vs. Direct Ester Analogs

Ethyl 5-aminoisoquinoline-3-acetate contains a methylene spacer (-CH₂-) between the isoquinoline ring and the ester carbonyl, distinguishing it from directly attached ester analogs such as 5-amino-3-isoquinolinyl acetate (CAS 581813-29-8) and ethyl 5-aminoisoquinoline-3-carboxylate (CAS 1092351-97-7) . Computational modeling (Molinspiration) indicates the methylene spacer increases the number of rotatable bonds from 2 (direct ester) to 4, resulting in a predicted 2–3 fold slower rate of esterase-mediated hydrolysis based on class-level structure-stability relationships of benzyl esters vs. phenyl esters [1].

Ester hydrolysis Prodrug design Structure-stability relationship

Purification and Characterization Benchmark: Melting Point and Crystallinity vs. Oily or Amorphous In-Class Analogs

Ethyl 5-aminoisoquinoline-3-acetate is obtained as crystalline beige solid with a melting point of 90 °C after catalytic hydrogenation . This contrasts with many 3-substituted isoquinoline analogs (e.g., ethyl 2-(isoquinolin-3-yl)acetate and 3-isoquinolineacetic acid derivatives) that are reported as oils or low-melting solids requiring chromatographic purification . The crystalline nature facilitates purity verification by melting point and simplifies large-scale purification by recrystallization rather than column chromatography.

Solid-state characterization Purification Crystallinity

Ethyl 5-aminoisoquinoline-3-acetate: Evidence-Driven Research and Industrial Application Scenarios


Building Block for 3‑Substituted Isoquinoline Libraries in Medicinal Chemistry

The compound's dual functionalization (5-amino group + 3‑acetate ester with methylene spacer) makes it a versatile scaffold for parallel synthesis of focused compound libraries targeting kinases, PARP enzymes, or GPCRs. The crystalline nature (m.p. 90 °C) and high synthetic yield (89.3%) [1] enable cost-effective procurement of multi-gram quantities for library production, while the methylene-spaced ester serves as a hydrolytically more stable prodrug handle compared to directly attached ester analogs .

Prodrug Design and Pharmacokinetic Optimization Studies

The ethyl acetate ester with methylene spacer provides a tunable hydrolytic release profile for generating the active 5-aminoisoquinoline-3-acetic acid metabolite. Predicted higher lipophilicity (XLogP3 ≈ 1.6–1.8 vs. 0.8 for 5‑AIQ) [1] suggests improved membrane permeability for oral bioavailability studies, while the crystalline solid form facilitates formulation development for in vivo pharmacokinetic assessment .

Synthetic Intermediate for Advanced Heterocyclic Functionalization

The 5-amino group serves as a nucleophilic handle for amide coupling, sulfonamide formation, or diazotization reactions, while the ester can be selectively hydrolyzed to the carboxylic acid or reduced to the alcohol. The 89.3% benchmark yield for the key hydrogenation step [1] and crystalline physical form support reproducible scale-up for process chemistry development and kilogram-scale procurement.

PARP-1 Inhibitor Tool Compound with Modulated Physicochemical Properties

As a structural derivative of 5‑AIQ (documented PARP-1 inhibitor with in vitro t₁/₂ = 14.5 min in human liver microsomes) [1], ethyl 5-aminoisoquinoline-3-acetate is predicted to retain PARP-1 affinity via the 5-aminoisoquinoline pharmacophore while offering differentiated physicochemical properties (higher logP, crystalline form, ester prodrug motif) for cellular target engagement and in vivo efficacy studies requiring improved membrane penetration .

Quote Request

Request a Quote for Ethyl 5-aminoisoquinoline-3-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.